Tris-succinimidyl-1,3,5-benzenetricarboxylate

Beschreibung

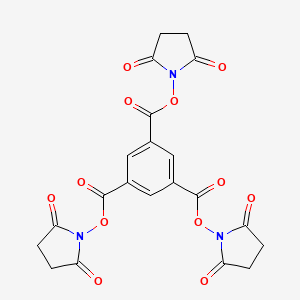

Tris-succinimidyl-1,3,5-benzenetricarboxylate (CAS 268539-19-1) is a trifunctional crosslinking agent featuring a benzene core substituted with three succinimidyl ester groups. Its structure enables simultaneous conjugation of amine-containing biomolecules (e.g., proteins, peptides) via nucleophilic acyl substitution, forming stable amide bonds. The compound is characterized by high purity (95%) and is commercially available for bioconjugation applications . Its rigid aromatic backbone ensures precise spatial control during crosslinking, distinguishing it from flexible aliphatic counterparts.

Eigenschaften

IUPAC Name |

tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFNKSPKXMSVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459309 | |

| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268539-19-1 | |

| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris-succinimidyl-1,3,5-benzenetricarboxylate typically involves the reaction of 1,3,5-benzenetricarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Tris-succinimidyl-1,3,5-benzenetricarboxylate primarily undergoes substitution reactions. The succinimidyl groups are highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : Tris-succinimidyl-1,3,5-benzenetricarboxylate is primarily known for its role in bioconjugation, where it acts as a crosslinker for proteins and peptides.

Mechanism : The compound contains three succinimidyl groups that react with primary amines on biomolecules, forming stable amide bonds. This property is crucial for creating stable protein conjugates that can be used in various applications.

Case Study : In a study focused on developing targeted drug delivery systems, researchers used this compound to conjugate antibodies to drug carriers. The resulting conjugates demonstrated enhanced specificity and efficacy in targeting cancer cells compared to non-conjugated drugs .

Vaccine Development

Overview : The compound plays a significant role in vaccine formulation by facilitating the conjugation of antigens to carrier proteins.

Benefits : This conjugation improves the stability and immunogenicity of vaccines, leading to better immune responses.

Case Study : A notable application involved using this compound to link a viral antigen to a protein carrier. The resulting vaccine formulation showed a marked increase in antibody production in animal models compared to traditional formulations without the crosslinker .

Diagnostic Tools

Overview : this compound is utilized in creating diagnostic assays by immobilizing biomolecules on solid supports.

Application : This immobilization enhances the sensitivity and specificity of detection methods used in various diagnostic tests.

Case Study : In the development of an enzyme-linked immunosorbent assay (ELISA), researchers employed this compound to attach antibodies to microplate wells. The assay demonstrated significantly improved detection limits and reduced background noise compared to conventional methods .

Polymer Chemistry

Overview : The compound is also employed in synthesizing functionalized polymers for applications in drug delivery and tissue engineering.

Properties : Its ability to create crosslinked networks enhances the mechanical properties and biocompatibility of polymeric materials.

Case Study : A study investigated the use of this compound in developing biodegradable polymer nanoparticles for drug delivery. These nanoparticles showed controlled release profiles and improved drug stability during storage .

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Crosslinking proteins and peptides for targeted drug delivery | Enhanced specificity and efficacy |

| Vaccine Development | Conjugating antigens to carrier proteins | Improved stability and immune response |

| Diagnostic Tools | Immobilizing biomolecules for sensitive detection assays | Increased sensitivity and specificity |

| Polymer Chemistry | Synthesizing functionalized polymers for drug delivery and tissue engineering | Enhanced mechanical properties |

Wirkmechanismus

The mechanism of action of Tris-succinimidyl-1,3,5-benzenetricarboxylate involves the formation of covalent bonds between molecules. The succinimidyl groups react with nucleophiles, such as amines, to form stable amide bonds. This cross-linking ability is crucial for its applications in bioconjugation and material science .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tris-Succinimidyl Aminotriacetate (TSAT)

Structure : TSAT (CAS 819869-77-7) contains a central triacetate backbone linked to three succinimidyl esters, offering greater flexibility than the rigid benzene core of Tris-succinimidyl-1,3,5-benzenetricarboxylate .

Reactivity : Both compounds share rapid amine reactivity, but TSAT’s aliphatic spacers may enhance solubility in aqueous buffers compared to the aromatic system of this compound.

Applications : TSAT is preferred for conjugating distally spaced biomolecules due to its extended arm length (~11.4 Å vs. ~7.5 Å for benzene-based analogs), while this compound provides compact, stable linkages .

Benzene-1,3,5-Tricarboxylate (TMA) in Metal-Organic Frameworks (MOFs)

Structure: TMA (benzene-1,3,5-tricarboxylate) serves as a linker in MOFs like [Cu₃(TMA)₂(H₂O)₃]ₙ, forming porous networks with 1 nm channels . Unlike this compound, TMA lacks reactive esters, relying on carboxylate coordination to metal nodes. Functionality: TMA-based MOFs excel in gas storage (e.g., H₂, CO₂) and catalysis, whereas this compound is tailored for biomolecular crosslinking. TMA’s post-synthetic modifications (e.g., ligand substitution) contrast with the irreversible reactivity of succinimidyl esters .

2-Amino-1,3,5-Benzenetricarboxylate (BTC-NH₂)

Structure: BTC-NH₂ introduces an amino group to the benzene tricarboxylate scaffold, enabling post-synthetic functionalization in MOFs . Reactivity: The amino group permits covalent modifications (e.g., Schiff base formation), but activation (e.g., esterification) is required for crosslinking, unlike the inherent reactivity of this compound. Applications: BTC-NH₂ is utilized in designing MOFs for selective adsorption, whereas this compound focuses on bio-conjugation .

Comparative Data Table

| Compound | Reactive Groups | Backbone Structure | Primary Applications | Key Advantages |

|---|---|---|---|---|

| This compound | Succinimidyl esters (3) | Aromatic benzene | Biomolecular crosslinking | Rigid spacing, high stability |

| TSAT | Succinimidyl esters (3) | Aliphatic triacetate | Protein conjugation, flexible linkages | Enhanced solubility, longer spacer arms |

| TMA (MOF linker) | Carboxylates (3) | Aromatic benzene | Gas storage, catalysis | Tunable porosity, thermal stability (~240°C) |

| BTC-NH₂ | Carboxylates + amino group | Aromatic benzene | Functionalized MOFs, adsorption | Post-synthetic modification versatility |

Biologische Aktivität

Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a chemical compound that plays a significant role in bioconjugation and protein chemistry. Its structure consists of three succinimidyl groups attached to a 1,3,5-benzenetricarboxylate backbone, which contributes to its high reactivity towards nucleophiles such as amines and thiols. This article explores the biological activity of TST, its applications in research, and relevant case studies.

- Molecular Formula : C21H15N3O12

- Molecular Weight : 501.36 g/mol

- Structure : Contains three NHS ester groups that react with primary amines on proteins, forming stable amide bonds.

TST functions primarily as a crosslinking agent in protein chemistry. The N-hydroxysuccinimide (NHS) ester groups react with primary amines on lysine residues of proteins. This reaction leads to the formation of stable covalent bonds between protein molecules, facilitating the creation of protein complexes essential for various biochemical applications.

Applications in Research

TST is utilized in numerous applications within the fields of proteomics and bioconjugation:

- Protein Labeling : TST enables researchers to label proteins and peptides for tracking within biological systems.

- Studying Protein Interactions : By forming stable conjugates with biomolecules, TST aids in analyzing protein behavior and identifying therapeutic targets.

- Drug Delivery Systems : TST can be incorporated into drug delivery systems where it conjugates drugs to targeting ligands for improved specificity and efficacy.

1. Crosslinking in Protein Complexes

In a study investigating the formation of protein complexes, TST was used to crosslink antibodies to antigens. The resulting complexes were analyzed using mass spectrometry, revealing enhanced detection sensitivity compared to traditional methods.

2. Bioconjugation Techniques

Research demonstrated that TST could effectively conjugate peptides to nanoparticles. This approach improved the targeting efficiency of drug delivery systems in cancer therapy by allowing for controlled release in response to specific biological stimuli .

Comparative Analysis

To better understand TST's unique properties, a comparison with similar compounds is provided:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethyl benzene-1,3,5-tricarboxylate | Tricarboxylic acid derivative | Less reactive due to methyl substitutions |

| 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | Dioxopyrrolidine derivative | Utilized for different types of bioconjugation |

| Succinimide | Simple cyclic imide | Basic building block for more complex derivatives |

TST stands out due to its multiple reactive sites that enable versatile applications in bioconjugation compared to these similar compounds.

Research Findings

Recent studies have highlighted the efficiency of TST in forming stable conjugates under physiological conditions. Techniques such as fluorescence spectroscopy and circular dichroism have been employed to analyze the stability and binding efficiency of these conjugates. The results indicate that TST-modified proteins exhibit enhanced stability and functionality .

Q & A

Q. What is the synthetic pathway for Tris-succinimidyl-1,3,5-benzenetricarboxylate, and what critical parameters influence its yield?

The compound is synthesized via esterification of benzene-1,3,5-tricarboxylic acid with N-hydroxysuccinimide (NHS) using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key parameters include:

- Reagent stoichiometry : A 3:3 molar ratio of NHS to benzene tricarboxylate ensures complete esterification.

- Solvent choice : Anhydrous dimethylformamide (DMF) or dichloromethane minimizes hydrolysis of NHS esters.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity. Characterization via and confirms the substitution pattern and ester formation .

Q. How does this compound function in bioconjugation, and what are its limitations?

The compound’s three succinimidyl esters react selectively with primary amines (e.g., lysine residues in proteins) under mild aqueous conditions (pH 7–8.5), forming stable amide bonds. Limitations include:

- Hydrolysis sensitivity : NHS esters hydrolyze in aqueous buffers (half-life ~1–4 hours at pH 7.4), necessitating rapid reaction setup.

- Crosslinking heterogeneity : Excess reagent can lead to over-conjugation, requiring precise molar optimization (e.g., 5:1 reagent-to-protein ratio). Applications span antibody-drug conjugates and multi-enzyme complex assembly .

Advanced Research Questions

Q. How can the degree of crosslinking be controlled in protein conjugation using this compound?

Methodology :

- Kinetic monitoring : Use SDS-PAGE or size-exclusion chromatography (SEC) to track crosslinking progression.

- Quenching optimization : Add excess glycine or Tris buffer to terminate reactions at specific timepoints.

- Stoichiometric titration : Vary reagent-to-protein ratios (1:1 to 10:1) and quantify conjugates via MALDI-TOF mass spectrometry. Data Analysis :

| Ratio (Reagent:Protein) | % Monomer Remaining | % Dimer/Trimer Formation |

|---|---|---|

| 1:1 | 85% | 15% |

| 5:1 | 45% | 55% |

| 10:1 | 20% | 80% |

| Higher ratios increase multi-conjugate formation but risk aggregation . |

Q. What structural features of 1,3,5-benzenetricarboxylate derivatives enable tailored porosity in metal-organic frameworks (MOFs)?

The benzene tricarboxylate core serves as a rigid trigonal linker, coordinating metal nodes (e.g., Zn, Cu) to form frameworks like MOF-5 or HKUST-1. Functionalization strategies include:

- Pre-synthetic modification : Introduce substituents (e.g., -NH, -Br) to the benzene ring to alter pore chemistry.

- Post-synthetic modification : React amine-functionalized MOFs with NHS esters for further derivatization. Pore Size Tuning :

| Linker Length (Å) | MOF Type | Surface Area (m/g) | Pore Diameter (Å) |

|---|---|---|---|

| 6.4 | MOF-5 | 3,000 | 12.0 |

| 10.8 | IRMOF-10 | 4,400 | 28.8 |

| Extended linkers (e.g., biphenyl) increase pore size and methane storage capacity . |

Q. How can contradictory data on this compound’s reactivity in different pH conditions be resolved?

Case Study : Conflicting reports on coupling efficiency at pH 7.0 vs. 8.5. Analytical Approach :

- Hydrolysis kinetics : Measure ester hydrolysis rates via UV-Vis spectroscopy (absorbance at 260 nm).

- Competitive reactions : Compare amine coupling (e.g., with BSA) vs. hydrolysis by quantifying free amines using TNBS assay. Results :

| pH | Hydrolysis Half-Life (min) | Coupling Efficiency (%) |

|---|---|---|

| 7.0 | 240 | 35% |

| 8.5 | 60 | 75% |

| Higher pH accelerates both hydrolysis and amine reactivity, requiring trade-offs between speed and reagent stability . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.